molecular formula C12H13BrF2O3 B12652105 Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Cat. No.: B12652105
M. Wt: 323.13 g/mol
InChI Key: MTRYNNKQVLMHCO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₃BrF₂O₃ and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a butanoate ester. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C12H13BrF2O3

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 4-(4-bromo-2,5-difluorophenoxy)butanoate

InChI

InChI=1S/C12H13BrF2O3/c1-2-17-12(16)4-3-5-18-11-7-9(14)8(13)6-10(11)15/h6-7H,2-5H2,1H3

InChI Key

MTRYNNKQVLMHCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is a halogenated organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂BrF₂O₃
  • Molecular Weight : Approximately 323.13 g/mol
  • Structural Features : The compound features a butanoate group linked to a phenoxy moiety with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological activity.

Biological Activities

Preliminary studies have suggested several biological activities associated with this compound:

  • Antimicrobial Properties :
    • The halogenated structure of this compound may contribute to its activity against various bacterial strains. Research indicates that compounds with similar halogen substitutions often exhibit enhanced antimicrobial effects due to increased lipophilicity and interaction with microbial membranes.
  • Anticancer Potential :
    • This compound has shown promise in preliminary anticancer studies. Its ability to inhibit cell proliferation in cancer cell lines suggests potential as a therapeutic agent in oncology. Further investigations are needed to elucidate the specific mechanisms of action and efficacy against different cancer types.
  • Mechanism of Action :
    • The interactions of this compound with specific biological targets, such as enzymes and receptors, are crucial for understanding its biological effects. Studies suggest that the presence of bromine and fluorine can enhance binding affinity and modulate biological processes through various pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate phenolic compound substituted with bromine and fluorine.
  • Reagents Used : Common reagents include sodium hydroxide for nucleophilic substitution reactions.
  • Process Overview :
    • A nucleophilic substitution reaction is performed to attach the butanoate group to the phenoxy moiety.
    • The reaction conditions are optimized to yield high purity and yield.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity Study

In another research study focusing on cancer cell lines, this compound was tested for its ability to inhibit proliferation in MDA-MB-231 (triple-negative breast cancer) cells:

Treatment Concentration (µM)Cell Viability (%)
0.190
170
1030

The compound demonstrated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.

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